molecular formula C21H20N2O2 B5549718 (8-METHYL-2-PHENYL-4-QUINOLYL)(MORPHOLINO)METHANONE

(8-METHYL-2-PHENYL-4-QUINOLYL)(MORPHOLINO)METHANONE

Cat. No.: B5549718
M. Wt: 332.4 g/mol
InChI Key: RQMFVLVKVBTNBA-UHFFFAOYSA-N
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Description

(8-METHYL-2-PHENYL-4-QUINOLYL)(MORPHOLINO)METHANONE is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is 332.152477885 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation for Dopaminergic Activity

Studies on the synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives, including compounds structurally related to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, have demonstrated their potential in inhibiting dopamine uptake and/or possessing dopaminomimetic properties. This research indicates the significance of specific substituents attached to the isoquinoline skeleton, such as ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups, for marked antidepressant action. This showcases the compound's relevance in the development of novel antidepressants and dopaminergic agents (Zára-Kaczián et al., 1986).

Chemosensors for Metal Ions

Research into the design and synthesis of functionalized tetrahydroquinolines, akin to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, has led to the development of novel chemosensors for the selective recognition of Pd2+ ions. These chemosensors operate with fluorescence turn-off performances, highlighting the compound's utility in environmental monitoring and the detection of toxic metal ions (Shally et al., 2020).

Donor−Acceptor Conjugated Polymers

Alternating donor−acceptor conjugated copolymers and oligomers incorporating quinoline units, related to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, have been synthesized and investigated for their photophysical properties. These studies contribute to the understanding of charge transfer mechanisms within these materials, which are crucial for applications in organic electronics and photonics (Jenekhe et al., 2001).

Thermochromic Properties

The unusual synthesis and thermochromic properties of novel sterically hindered cyclohexadienes, through reactions involving morpholino substituents, underscore the potential of 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline in creating materials with temperature-sensitive color changes. These findings open avenues for developing smart materials with applications in sensors and display technologies (Komissarov et al., 1991).

Antitumor Activity

Research on pentacyclic acridinium salts, with structural similarities to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, has revealed their potential in destabilizing telomeric integrity and inhibiting telomerase activity. These compounds are evaluated for their antitumor properties, highlighting the molecule's relevance in cancer therapy and the development of novel chemotherapeutic agents (Cookson et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to speculate on the mechanism of action of "8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline" .

Safety and Hazards

Without specific information on “8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline”, it’s not possible to provide details on its safety and hazards .

Future Directions

The future directions for research on “8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline” would depend on its potential applications. It could be interesting to study its synthesis, properties, and potential uses .

Properties

IUPAC Name

(8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-6-5-9-17-18(21(24)23-10-12-25-13-11-23)14-19(22-20(15)17)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMFVLVKVBTNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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